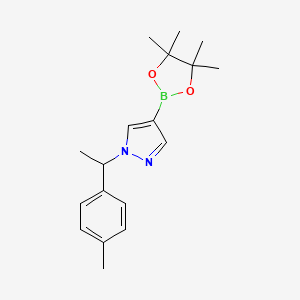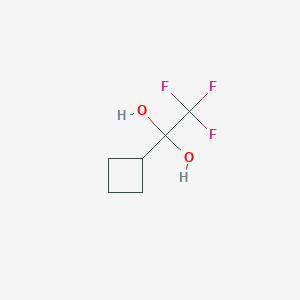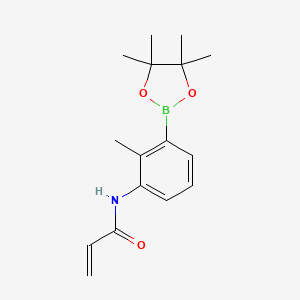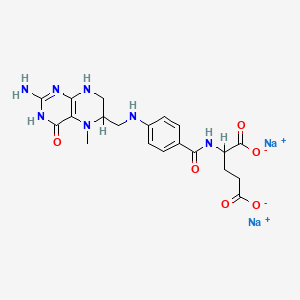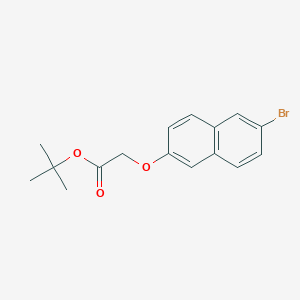
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Vue d'ensemble
Description
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester is a chemical compound with a complex structure. It belongs to the class of organic compounds known as carboxylic acid esters . The compound contains a naphthalene ring substituted with a bromine atom and an acetic acid ester group. The tert-butyl ester moiety provides stability and influences its reactivity.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes bromination of naphthalene, followed by esterification with tert-butanol and acetic acid. Researchers may have optimized the reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₃BrO₃ . The key features include:
- A naphthalene core with a bromine substituent.
- An acetic acid ester group attached to the naphthalene ring.
- The tert-butyl group providing steric hindrance.
Chemical Reactions Analysis
- Hydrolysis : The tert-butyl ester can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol.
- Bromination : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.
- Esterification : The compound can react with alcohols to form esters.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its crystalline structure and purity.
- Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.
- Spectral Data : NMR, IR, and UV-Vis spectra can reveal functional groups and confirm its structure.
Safety And Hazards
Safety precautions should be taken when handling this compound:
- Toxicity : Assess its toxicity and potential health hazards.
- Flammability : Evaluate its flammability and storage requirements.
- Protective Measures : Use appropriate protective gear (gloves, goggles) during handling.
Orientations Futures
- Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Drug Development : Assess its suitability for drug development.
Propriétés
IUPAC Name |
tert-butyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-16(2,3)20-15(18)10-19-14-7-5-11-8-13(17)6-4-12(11)9-14/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRQXUQKPODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
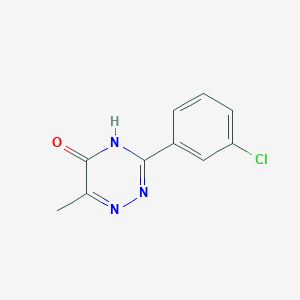
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
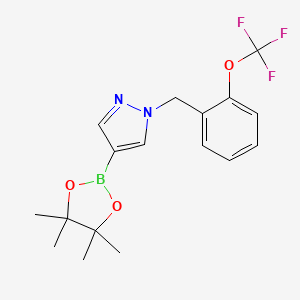
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
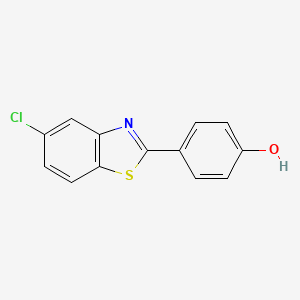
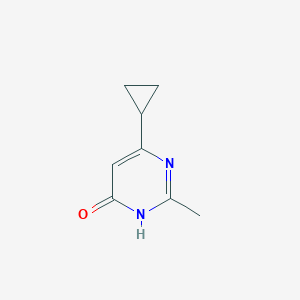
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

